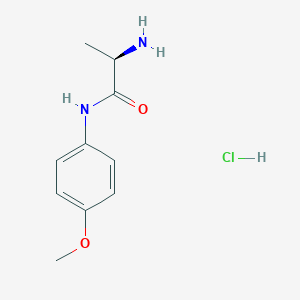

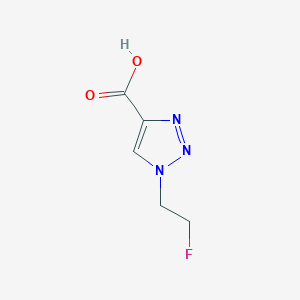

N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide" is a complex molecule that may have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with biological activities, such as anti-cancer and anticonvulsant properties.

Synthesis Analysis

In the first paper, the synthesis of a series of compounds with potential anti-cancer activity is described. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain tumor cells. The synthesis involves dicyclohexylcarbodiimide (DCC) and azide coupling methods, which are common techniques in the synthesis of complex organic molecules. This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of related compounds, which are functionalized amino acid anticonvulsants. The crystal structure analysis reveals the conformation of the acetamidoacetamide moiety and the interplanar angles between amide groups. Such structural information is crucial for understanding the molecular interactions and stability of similar compounds, including the one of interest .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of "N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide," the synthesis paper indicates that the compounds synthesized can interact with the MTHF binding domain of MetS. This implies that the compound may also undergo specific chemical reactions or interactions with biological targets, which could be elucidated through similar docking studies .

Physical and Chemical Properties Analysis

The anticonvulsant compounds discussed in the second paper exhibit specific hydrogen bonding patterns and thermal behavior, which contribute to their physical properties and biological activity. By analogy, the physical and chemical properties of "N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide" could be influenced by its own hydrogen bonding capabilities and molecular conformation, which would be important for its solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Structural and Binding Properties

The structural aspects of amide-containing isoquinoline derivatives have been studied, with findings that certain compounds form gels or crystalline solids upon treatment with various acids. These compounds exhibit fluorescence emission characteristics that vary based on their protonation state and interactions with other molecules, indicating potential applications in fluorescence-based assays and imaging techniques (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity

A series of compounds related to the quinolinylamino and acetamido derivatives have been synthesized and evaluated for their antimalarial properties. These studies revealed a correlation between the chemical structure of the phenyl ring substituents and antimalarial potency, suggesting the potential of such compounds in the development of new antimalarial drugs (Werbel et al., 1986).

Metabolism in Liver Microsomes

Research has been conducted on the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes of humans and rats. These studies provide insights into the metabolic pathways involved and the role of specific cytochrome P450 isoforms, which could be relevant for understanding the metabolism of related chemical compounds (Coleman et al., 2000).

Imaging of Translocator Protein

18F-labeled PET ligands related to quinoline derivatives have been evaluated for their potential in imaging translocator protein (TSPO) expression in the brain, particularly in the context of brain injuries. Such studies suggest the utility of these compounds in neuroimaging and the study of neuroinflammation (Yui et al., 2010).

Antibacterial Properties

Novel quinolone compounds have been synthesized and tested for their antibacterial activities against a range of pathogens, including resistant strains. These findings indicate the potential application of such compounds in the development of new antibacterial agents (Kuramoto et al., 2003).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O4/c1-33-20-11-8-19(9-12-20)28-15-18-13-17-7-10-21(34-2)14-24(17)30(26(18)32)16-25(31)29-23-6-4-3-5-22(23)27/h3-14,28H,15-16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSCEHPYEFTQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)